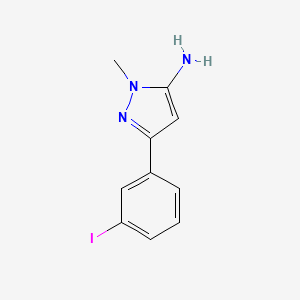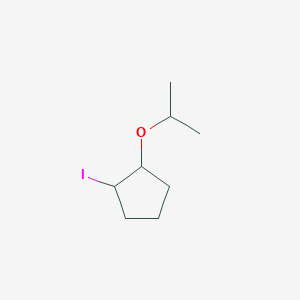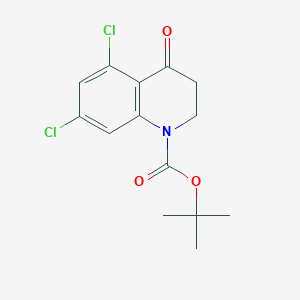
(2R,3R,4R)-2-((tert-Butyldimethylsilyl)oxy)-3,4-dihydro-2H-pyran-3,4-diyl diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R,4R)-2-((tert-Butyldimethylsilyl)oxy)-3,4-dihydro-2H-pyran-3,4-diyl diacetate is a complex organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the formation of glycosidic bonds and other carbohydrate-related transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R)-2-((tert-Butyldimethylsilyl)oxy)-3,4-dihydro-2H-pyran-3,4-diyl diacetate typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The diacetate groups are introduced using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyran ring, leading to the formation of lactones or other oxidized derivatives.
Reduction: Reduction reactions can target the dihydropyran ring or the acetate groups, resulting in the formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the acetate groups, leading to the formation of various esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like methanol or ethanol can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions include lactones, alcohols, and various esters or ethers, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2R,3R,4R)-2-((tert-Butyldimethylsilyl)oxy)-3,4-dihydro-2H-pyran-3,4-diyl diacetate is used as an intermediate in the synthesis of complex carbohydrates and glycosides. Its stability and reactivity make it a valuable tool for protecting hydroxyl groups during multi-step synthetic processes.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving glycosidic bonds. It serves as a model substrate for investigating the mechanisms of glycosyltransferases and other carbohydrate-processing enzymes.
Medicine
In medicinal chemistry, the compound is explored for its potential in drug development, particularly in the design of prodrugs and other bioactive molecules. Its ability to protect hydroxyl groups while allowing for selective deprotection makes it useful in the synthesis of complex drug candidates.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its role as a protecting group in various synthetic processes enhances the efficiency and selectivity of industrial-scale reactions.
Mecanismo De Acción
The mechanism of action of (2R,3R,4R)-2-((tert-Butyldimethylsilyl)oxy)-3,4-dihydro-2H-pyran-3,4-diyl diacetate involves the protection of hydroxyl groups through the formation of stable silyl ethers. The tert-butyldimethylsilyl group provides steric hindrance, preventing unwanted side reactions and enhancing the selectivity of subsequent transformations. The diacetate groups can be selectively removed under mild conditions, allowing for the controlled release of the protected hydroxyl groups.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,3R,4R)-2-((tert-Butyldiphenylsilyl)oxy)-3,4-dihydro-2H-pyran-3,4-diyl diacetate
- (2R,3R,4R)-2-((tert-Butyldimethylsilyl)oxy)-3,4-dihydro-2H-pyran-3,4-diyl dibenzoate
- (2R,3R,4R)-2-((tert-Butyldimethylsilyl)oxy)-3,4-dihydro-2H-pyran-3,4-diyl ditosylate
Uniqueness
The uniqueness of (2R,3R,4R)-2-((tert-Butyldimethylsilyl)oxy)-3,4-dihydro-2H-pyran-3,4-diyl diacetate lies in its combination of the tert-butyldimethylsilyl protecting group and diacetate functionalities. This combination provides a balance of stability and reactivity, making it particularly useful in complex synthetic processes. The tert-butyldimethylsilyl group offers steric protection, while the diacetate groups allow for selective deprotection under mild conditions, enhancing the versatility of this compound in various applications.
Propiedades
Fórmula molecular |
C15H26O6Si |
|---|---|
Peso molecular |
330.45 g/mol |
Nombre IUPAC |
[(2R,3R,4R)-3-acetyloxy-2-[tert-butyl(dimethyl)silyl]oxy-3,4-dihydro-2H-pyran-4-yl] acetate |
InChI |
InChI=1S/C15H26O6Si/c1-10(16)19-12-8-9-18-14(13(12)20-11(2)17)21-22(6,7)15(3,4)5/h8-9,12-14H,1-7H3/t12-,13-,14-/m1/s1 |
Clave InChI |
BWLDPPWQCSIYED-MGPQQGTHSA-N |
SMILES isomérico |
CC(=O)O[C@@H]1C=CO[C@@H]([C@@H]1OC(=O)C)O[Si](C)(C)C(C)(C)C |
SMILES canónico |
CC(=O)OC1C=COC(C1OC(=O)C)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl (4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidin]-7-yl)carbamate](/img/structure/B13089101.png)




![1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13089112.png)



![4,6-Dibenzyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13089135.png)


![6-Methyl-5-phenylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B13089143.png)
![4-[3-(3-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13089149.png)
